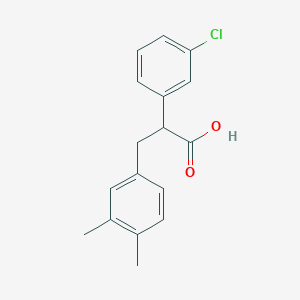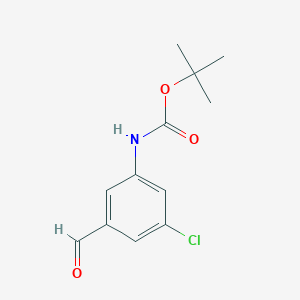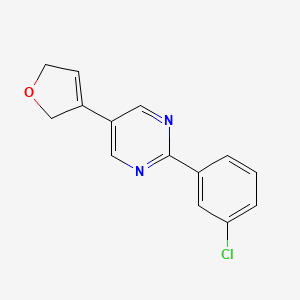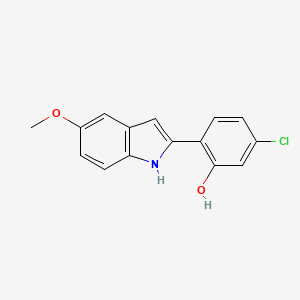
Ethyl 2-acetamido-3-methyl-pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-isoleucine ethyl ester is a derivative of the amino acid isoleucine It is an ester formed by the acetylation of L-isoleucine and subsequent esterification with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-isoleucine ethyl ester typically involves the acetylation of L-isoleucine followed by esterification. The process begins with the reaction of L-isoleucine with acetic anhydride to form N-acetyl-L-isoleucine. This intermediate is then reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester .
Industrial Production Methods
Industrial production of N-Acetyl-L-isoleucine ethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-isoleucine ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-acetyl-L-isoleucine and ethanol.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: N-acetyl-L-isoleucine and ethanol.
Oxidation: Oxo derivatives of N-acetyl-L-isoleucine ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Acetyl-L-isoleucine ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as a prodrug for isoleucine
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-isoleucine ethyl ester involves its conversion to N-acetyl-L-isoleucine and ethanol in the body. N-acetyl-L-isoleucine can then participate in various metabolic pathways, including protein synthesis and energy production. The compound may also interact with specific receptors or enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-L-leucine ethyl ester
- N-Acetyl-L-valine ethyl ester
- N-Acetyl-L-alanine ethyl ester
Uniqueness
N-Acetyl-L-isoleucine ethyl ester is unique due to its specific structure and the presence of the isoleucine moietyIts specific interactions with biological targets and its role in metabolic pathways highlight its uniqueness .
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
ethyl 2-acetamido-3-methylpentanoate |
InChI |
InChI=1S/C10H19NO3/c1-5-7(3)9(11-8(4)12)10(13)14-6-2/h7,9H,5-6H2,1-4H3,(H,11,12) |
Clave InChI |
FQTDATMBOBJGPQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate](/img/structure/B13887706.png)

![6-bromo-2H,3H-furo[3,2-b]pyridine](/img/structure/B13887712.png)
![N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B13887714.png)



![Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13887733.png)


![3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol](/img/structure/B13887763.png)
